Gadolinium trihydride

Wide-bandgap semiconductor Rare-earth hydride Optoelectronic materials

Sourcing a reliable rare-earth hydride for semiconductor or cryogenic magnetism research often means navigating supply chain opacity and inconsistent stoichiometry. Gadolinium trihydride (GdH₃, CAS 13572-97-9) offers a precisely characterized, wide-bandgap (2.55 eV) semiconductor solution. - Reproducible 120 kOe critical suppression field for colossal negative magnetoresistance benchmarks. - Defined cryogenic magnetic signature with antiferromagnetic ordering at 1.8 K and dual susceptibility maxima at 1.8 K & 3.3 K. - Simultaneous neutron moderation (1.13×10²³ H atoms/cm³) and capture (up to 259,000 b) for advanced shielding composites.

Molecular Formula Gd
Molecular Weight 157.2 g/mol
CAS No. 13572-97-9
Cat. No. B078523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium trihydride
CAS13572-97-9
SynonymsGadolinium
Molecular FormulaGd
Molecular Weight157.2 g/mol
Structural Identifiers
SMILES[Gd]
InChIInChI=1S/Gd
InChIKeyUIWYJDYFSGRHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in dilute acid

Gadolinium Trihydride (GdH₃, CAS 13572-97-9) for Specialized R&D Applications: Procurement-Relevant Overview


Gadolinium trihydride (GdH₃, CAS 13572-97-9) is a rare-earth hydride compound that exhibits a hexagonal crystal structure (P6₃/mmc) and a calculated crystalline density of approximately 6.61 g/cm³ [1]. Unlike metallic gadolinium or its oxide forms, GdH₃ is a wide-bandgap semiconductor with an experimentally measured optical energy gap of 2.55 eV [2]. The compound can be synthesized through direct hydrogenation of gadolinium metal under elevated hydrogen pressure, forming non-stoichiometric phases that include both the dihydride (GdH₂) and trihydride (GdH₃) variants [1]. Its combination of semiconducting electronic properties, magnetic ordering phenomena, and the neutron-capture capability of gadolinium distinguish it functionally from other gadolinium-containing materials, making it a compound of interest for specialized research in solid-state physics, magnetoresistive devices, and nuclear shielding applications [3].

Gadolinium Trihydride (GdH₃) Procurement: Why Analog Substitution Introduces Functional Risk


Gadolinium trihydride (GdH₃) cannot be considered interchangeable with other gadolinium-based materials such as gadolinium metal, gadolinium oxide (Gd₂O₃), or gadolinium dihydride (GdH₂) due to fundamental divergences in electronic structure, magnetic ground state, and hydrogen stoichiometry. While GdH₂ is a metallic conductor with antiferromagnetic ordering in the face-centered cubic phase [1], GdH₃ is a wide-bandgap semiconductor with an experimentally verified optical gap of 2.55 eV and a distinct hexagonal crystal structure [2]. Furthermore, the magnetic susceptibility behavior of GdH₃ at cryogenic temperatures—exhibiting two distinct maxima at 1.8 K and 3.3 K—differs markedly from that of other rare-earth trihydrides such as HoH₃, ErH₃, and YbH₃, which display different magnetic ordering temperatures and saturation moments [3]. Substituting GdH₃ with any alternative gadolinium compound would fundamentally alter or eliminate key functional properties including semiconducting behavior, magnetoresistive response, and specific low-temperature magnetic transitions.

Gadolinium Trihydride (GdH₃) Evidence Guide: Quantitative Differentiation from Analogs and Alternatives


GdH₃ Exhibits a 2.55 eV Optical Bandgap, Defining It as a Wide-Gap Semiconductor Distinct from Metallic Gd and GdH₂

GdH₃ is a wide-bandgap semiconductor with an experimentally measured optical energy gap of 2.55 eV, determined from optical transmittance measurements on γ-phase thin films over the spectral range 0.05–6 eV [1]. In contrast, GdH₂ is a metallic conductor with zero bandgap, and gadolinium metal itself is a ferromagnetic metal [2]. This electronic structure divergence—semiconductor versus metal—is a first-order differentiator that precludes functional substitution in any application requiring semiconducting behavior.

Wide-bandgap semiconductor Rare-earth hydride Optoelectronic materials

GdH₃ Displays Large Negative Magnetoresistance with Semiconductor-Like Resistivity Suppressed at 120 kOe

Epitaxial GdH₃₋δ thin films exhibit large negative magnetoresistance and semiconductor-like behavior in resistivity at zero field, which is completely suppressed at an applied magnetic field of 120 kOe [1]. While other rare-earth hydrides may show magnetoresistive effects, the magnitude of the effect in GdH₃—coupled with the complete suppression of the semiconducting resistivity signature at a defined critical field—represents a quantifiable functional benchmark. This magnetoresistive response is not observed in Gd₂O₃ (an insulator) or Gd metal (a ferromagnetic metal) and differs mechanistically from the colossal magnetoresistance observed in manganites [2].

Magnetoresistance Magnetic semiconductor Spintronics

GdH₃ Exhibits Two Distinct Low-Temperature Magnetic Susceptibility Maxima at 1.8 K and 3.3 K, Differentiating It from Other Rare-Earth Trihydrides

Magnetic susceptibility measurements on powdered GdH₃ samples in the temperature range 1.2–4.2 K reveal two broad, local maxima in the derivative dχ/dT versus T at 1.8 K and 3.3 K, with antiferromagnetic ordering confirmed at 1.8 K [1]. In direct comparison, HoH₃ and ErH₃ exhibit Curie-Weiss behavior with Weiss constants of −4.25 K and −1.11 K respectively, and different effective moments; YbH₃ shows temperature-independent susceptibility over the same range [2]. The saturation moment for GdH₃ extrapolated from high-field magnetization measurements is 7.0 ± 0.25 μB/ion, compared with 6.1 ± 0.2 μB/ion for HoH₃ and 3.74 ± 0.11 μB/ion for ErH₃ [2]. These quantitative differences in magnetic transition temperatures and saturation moments establish GdH₃ as magnetically distinct from its rare-earth trihydride counterparts.

Low-temperature magnetism Antiferromagnetic ordering Cryogenic materials

GdH₃'s Density of 6.61 g/cm³ and Hydrogen Content Provide Differentiated Neutron Shielding Characteristics Compared to Gd₂O₃ and Boron-Based Absorbers

GdH₃ combines the exceptionally high thermal neutron capture cross-section of gadolinium—isotope-specific values including 61,100 b for ¹⁵⁵Gd and 259,000 b for ¹⁵⁷Gd [1]—with a calculated crystalline density of 6.61 g/cm³ and a hydrogen atomic density of approximately 1.13 × 10²³ H atoms/cm³ [2]. This dual functionality contrasts with gadolinium oxide (Gd₂O₃), which provides Gd neutron capture capability but lacks the hydrogen moderation component that enhances shielding against fast neutrons. Relative to boron-based neutron absorbers (e.g., B₄C, elemental B), GdH₃ offers substantially higher thermal neutron capture cross-section per nucleus while simultaneously providing hydrogen for neutron moderation. Composite structures incorporating GdH₃ as a neutron-absorbing metal hydride phase within a high-density matrix (>95% theoretical density) have been disclosed in patent literature for simultaneous neutron and gamma radiation shielding in fusion and fission reactor applications [3].

Neutron shielding Nuclear materials Radiation protection

Gadolinium Trihydride (GdH₃) Research and Industrial Application Scenarios Based on Quantified Evidence


Magnetoresistive Semiconductor Device Research and Prototyping

Research groups investigating magnetic semiconductors or magnetoresistive devices can utilize GdH₃ thin films as a model system exhibiting large negative magnetoresistance with a well-defined critical suppression field of 120 kOe, where the zero-field semiconductor-like resistivity behavior is completely eliminated [1]. This quantifiable threshold provides a reproducible benchmark for device characterization and comparative studies with other magnetoresistive materials. The 2.55 eV bandgap also positions GdH₃ as a candidate for optoelectronic integration in magnetic field sensing applications [2].

Low-Temperature Magnetic Studies and Cryogenic Reference Materials

GdH₃'s distinctive low-temperature magnetic susceptibility profile—exhibiting two derivative maxima at 1.8 K and 3.3 K and antiferromagnetic ordering at 1.8 K—makes it a useful reference material for cryogenic magnetic measurements and a subject of fundamental investigation in rare-earth magnetism [1]. Its saturation moment of 7.0 ± 0.25 μB/ion provides a calibrated magnetic response that can be compared with other rare-earth trihydrides (HoH₃ at 6.1 μB/ion, ErH₃ at 3.74 μB/ion) in systematic studies of f-electron magnetism [2].

Compact Neutron Shielding Material Development for Nuclear Systems

For nuclear engineering applications requiring simultaneous neutron moderation and capture in a single-phase material, GdH₃ offers a combination of high gadolinium thermal neutron capture cross-section (up to 259,000 b for ¹⁵⁷Gd) and hydrogen content (approximately 1.13 × 10²³ H atoms/cm³) at a density of 6.61 g/cm³ [1]. Composite shielding structures incorporating GdH₃ as the neutron-absorbing metal hydride phase have been patented for fusion and fission reactor shielding where combined neutron and gamma radiation abatement is required [2]. This represents a procurement scenario where GdH₃'s combined properties justify selection over separate Gd₂O₃ and hydrogenous moderator components.

Wide-Bandgap Semiconductor Research for UV-Visible Optoelectronics

With an experimentally verified optical bandgap of 2.55 eV, GdH₃ thin films are suitable for research into wide-bandgap semiconductor devices operating in the visible to near-UV spectral region [1]. The transparent nature of fully hydrogenated GdH₃ films, coupled with their semiconducting electronic properties, distinguishes them from the reflective metallic character of GdH₂ and enables exploration of rare-earth hydride–based transparent electronics and switchable mirror technologies [2].

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